molecular formula C13H12ClNO B8193907 2'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine

2'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193907
M. Wt: 233.69 g/mol
InChI Key: UNYAEAFZRQDKCR-UHFFFAOYSA-N
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Description

2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chloro group at the 2’ position, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Diazotization and Coupling Reaction:

Industrial Production Methods: Industrial production methods for biphenyl compounds often involve catalytic coupling reactions such as the Suzuki reaction, which uses palladium catalysts to couple aryl halides with boronic acids . These methods are scalable and provide high yields under relatively mild conditions.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution:

Major Products:

Scientific Research Applications

2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Medicinal Chemistry:

    Materials Science:

    Biological Research:

Mechanism of Action

The mechanism of action of 2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets:

    Molecular Targets:

    Pathways Involved:

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-11-7-9(6-10(15)8-11)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYAEAFZRQDKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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